molecular formula C15H14N4O B2615444 6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380078-12-4

6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2615444
CAS No.: 2380078-12-4
M. Wt: 266.304
InChI Key: VMZRYFIKPFYCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile is a versatile chemical compound with a unique structure that enables its application in various fields including drug discovery, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via coupling reactions, such as Suzuki–Miyaura coupling, which involves the reaction of boron reagents with halogenated pyridine derivatives under palladium catalysis.

    Introduction of the Nitrile Group: The nitrile group is often introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, cyanide sources, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit microbial growth by targeting essential enzymes or disrupt cellular processes in cancer cells by interfering with DNA replication or repair .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-3-((pyridin-3-yl)azo)pyridine: A compound with similar pyridine-based structure used in hair dye formulations.

    3-Cyanopyridines: A class of compounds with antiproliferative activity and potential therapeutic applications.

Uniqueness

6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring, an azetidine ring, and a nitrile group, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to serve as a versatile scaffold for the development of new bioactive molecules and advanced materials.

Properties

IUPAC Name

6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-7-13-3-1-5-15(18-13)19-9-12(10-19)11-20-14-4-2-6-17-8-14/h1-6,8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZRYFIKPFYCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC(=N2)C#N)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.